3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxybenzyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced oxadiazole derivatives.
Coupling Reactions: Formation of biaryl or more complex structures.
Scientific Research Applications
3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Investigation as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Sensors: Utilization in the development of chemical sensors due to its ability to interact with specific analytes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity. In materials science, its electronic properties can influence the behavior of the resulting materials, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
- 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
Uniqueness
3-(4-bromophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing its binding affinity in biological systems. Additionally, the methoxybenzyl group can contribute to its lipophilicity and overall molecular stability.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(19-21-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIBUPHJUJEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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